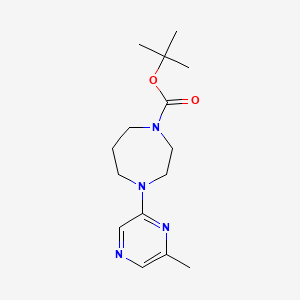

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C17H21N3O3 . It has a molecular weight of 315.37 . The compound is also known as "tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21N3O3/c1-12-9-18-11-15(20-12)22-14-7-5-13(6-8-14)10-19-16(21)23-17(2,3)4/h5-9,11H,10H2,1-4H3,(H,19,21) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Applications De Recherche Scientifique

Environmental Applications

Synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate, are extensively used in various products to prolong shelf life by retarding oxidative reactions. Recent studies have focused on the environmental presence, human exposure, and potential toxicity of SPAs. These compounds and their transformation products have been detected in multiple environmental matrices such as indoor dust, outdoor air, sea sediment, river water, and even within human tissues. Investigations into human exposure pathways have highlighted ingestion through food and dust, and the use of personal care products. Furthermore, toxicity studies have raised concerns about the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties of some SPAs, urging further research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Industrial Applications

In the industrial sector, compounds like tert-butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate are used as fuel additives to enhance the octane rating and reduce exhaust pollution. The review by Marsh et al. (1999) elaborates on the thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and others with non-polar solvents. The review serves as a critical resource, detailing the classes of mixtures and the types of properties studied, thus providing insights into where sufficient data are available and where further property measurements are needed (Marsh, Niamskul, Gmehling, & Bölts, 1999).

Environmental Remediation

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, as discussed by Hsieh et al. (2011), showcases an innovative approach to addressing environmental pollution caused by such compounds. This method demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, thereby highlighting a potential method for mitigating environmental pollution from such ethers (Hsieh, Tsai, Chang, & Tsao, 2011).

Propriétés

IUPAC Name |

tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-12-10-16-11-13(17-12)18-6-5-7-19(9-8-18)14(20)21-15(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGZPWCPRKQDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)

![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407588.png)

![(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B1407589.png)

![[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B1407590.png)

![1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407591.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)

![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)